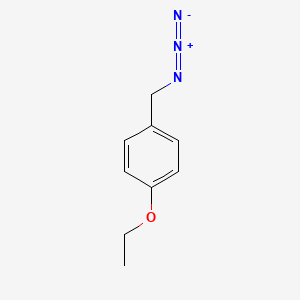
3-Hydroxy-5-methoxybenzonitrile
Übersicht
Beschreibung
3-Hydroxy-5-methoxybenzonitrile is a chemical compound with the CAS number 124993-53-9 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of this compound is 149.15 . Its IUPAC name is this compound and its InChI code is 1S/C8H7NO2/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4,10H,1H3 .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 156-158 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Oxidation and Reactivity Studies
- 3-Hydroxy-5-methoxybenzonitrile and similar compounds have been studied for their oxidation reactions. For example, methoxybenzonitriles, including similar structures, have been observed to undergo oxidation to corresponding phenols. This research provides insights into the reactivity of these compounds under specific conditions, which could be useful in chemical synthesis and industrial processes (Orita, Shimizu, Hayakawa, & Takehira, 1989).
Synthesis from Vanillin
- The synthesis of compounds structurally related to this compound from vanillin has been explored. This demonstrates the potential to derive such compounds from natural sources, which could have applications in the development of natural product-based pharmaceuticals or fine chemicals (Sun & Kao, 1981).
Spectroscopic and Optical Studies
- The optical properties of related methoxybenzonitriles have been investigated, particularly in terms of their spectroscopic characteristics and potential applications in nonlinear optics. For instance, studies involving Density Functional Theory (DFT) have been conducted to understand their geometric and electronic properties, which could be relevant in material science and optical applications (Kumar & Raman, 2017).
Chemical Reaction Mechanisms
- Understanding the reaction mechanisms involving compounds like this compound is significant in the field of organic chemistry. For example, studies on the reaction of dinitrobenzonitrile provide insights into the formation of Meisenheimer complexes and could inform the development of novel synthetic methodologies (Abe, 1983).
Corrosion Inhibition
- Derivatives of benzonitriles, including methoxybenzonitriles, have been investigated for their potential as corrosion inhibitors. This suggests possible industrial applications in protecting metals against corrosion (Verma, Quraishi, & Singh, 2015).
Catalysis and Synthesis
- The catalytic synthesis of hydroxy benzonitriles from isomeric methoxytoluenes has been studied, highlighting the potential use of these compounds in various chemical syntheses and as intermediates in the production of herbicides or pharmaceuticals (Martín et al., 1990).
Bioactive Compound Detection
- Methoxybenzonitriles, through their structural derivatives, have been used in developing sensors for detecting bioactive compounds like zinc(II) ions, indicating their potential in biological and environmental monitoring applications (Patil et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-hydroxy-5-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXVEVNURVZFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3376906.png)









![1-[(3-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3376970.png)

![2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3376989.png)
